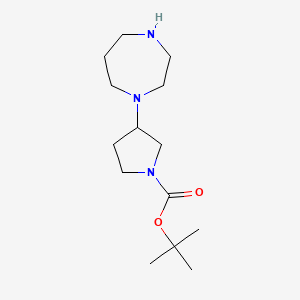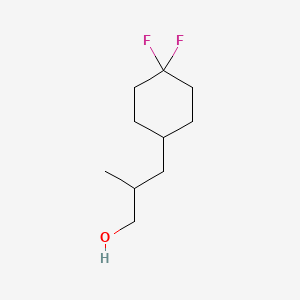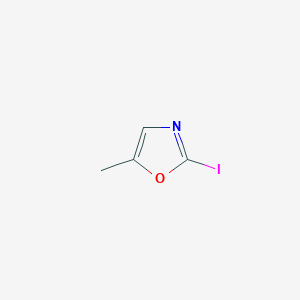
2-Iodo-5-methyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the second position and a methyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,3-oxazole. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the cyclization of 2-iodo-3-methylpropenal with an appropriate amine and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Cycloaddition Reactions: Dienophiles like maleic anhydride under thermal or photochemical conditions.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-methyl-1,3-oxazole and 2-thio-5-methyl-1,3-oxazole.
Oxidation Reactions: Products include 2-iodo-5-carboxy-1,3-oxazole.
Cycloaddition Reactions: Products include fused heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-methyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . The oxazole ring can also engage in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-5-methyl-1,3-oxazole can be compared with other similar compounds:
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by a sulfur atom.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Oxazolone: An analog with a carbonyl group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methyl group on the oxazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
1601022-89-2 |
|---|---|
Molekularformel |
C4H4INO |
Molekulargewicht |
208.99 g/mol |
IUPAC-Name |
2-iodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H4INO/c1-3-2-6-4(5)7-3/h2H,1H3 |
InChI-Schlüssel |
ZGZXJLBRWYRNNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(O1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


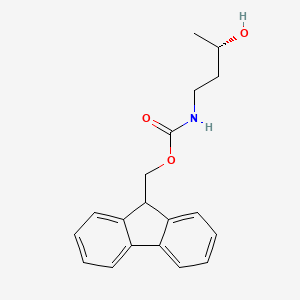

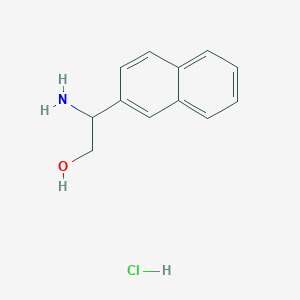
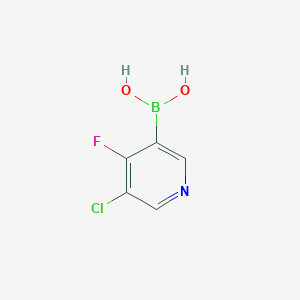
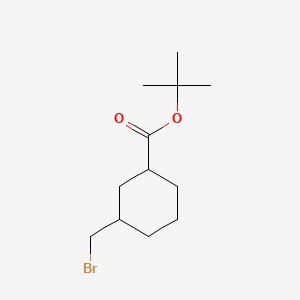
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
![Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13464257.png)
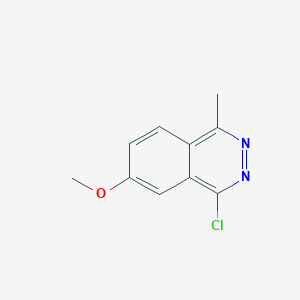
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
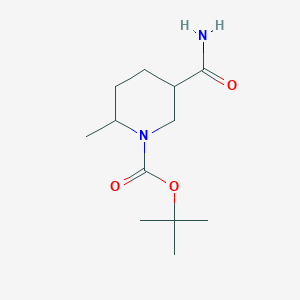
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
